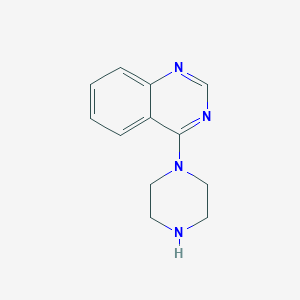

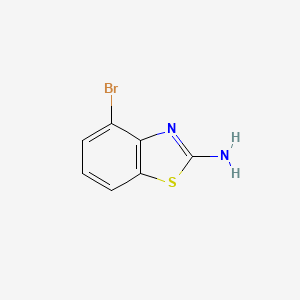

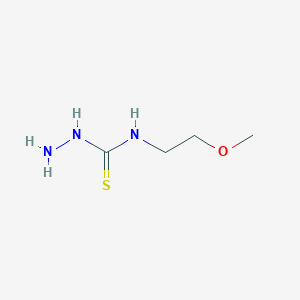

![molecular formula C10H11N3O2S B1271228 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole CAS No. 338393-13-8](/img/structure/B1271228.png)

3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole is an organic compound that is used in a range of scientific and industrial applications. It is a member of the sulfonyl triazole family, which is widely used in many fields of chemistry. This compound has been studied extensively in recent years due to its potential applications in medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Molecular Structure and Interactions

- Study of Triazole Derivatives : An exploration of 1,2,4-triazole derivatives, including 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, revealed insights into their molecular structure and intermolecular interactions. These compounds exhibit a combination of hydrogen bonds and weak pi-pi stacking interactions, contributing to their potential in various applications (Yilmaz et al., 2005).

Synthetic Applications

- Synthones for Heterocyclic Compounds : 1-Sulfonyl-1,2,3-triazoles, closely related to the compound , are useful as precursors for generating synthetically valuable intermediates. These intermediates can be used to introduce nitrogen atoms into various heterocycles, a key process in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Analytical Chemistry

- Selective Separation of Aqueous Sulphate Anions : Research demonstrates the potential of using this compound derivatives for the selective separation of sulphate anions. This property is crucial for applications in environmental and analytical chemistry (Luo et al., 2017).

Medicinal Chemistry

- Inhibitory Effects on Caspase-3 : Isatin 1,2,3-triazoles, which include derivatives of this compound, have been studied for their potential as inhibitors against caspase-3, an enzyme involved in apoptosis. This research is relevant for developing novel therapeutic agents (Jiang & Hansen, 2011).

Anticancer Evaluation

- Anticancer Properties : The synthesis and in vitro evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole, closely related to this compound, revealed moderate activity against various cancer cell lines, highlighting its potential in anticancer research (Salinas-Torres et al., 2022).

Antibacterial Applications

- Antibacterial Activity : Sulfonamide bridged 1,2,3-triazoles, similar in structure to this compound, have shown efficacy against various bacterial strains, indicating their potential use as antibacterial agents (Yadav & Kaushik, 2022).

Chemical Synthesis

- Synthesis of Dihydro-Triazoles : Novel synthetic pathways involving derivatives of this compound have been explored, contributing to the diversification of triazole-based compounds (Toyooka & Kubota, 1988).

Safety and Hazards

properties

IUPAC Name |

5-[(4-methylphenyl)methylsulfonyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)6-16(14,15)10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQTWXHTIYSIRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366374 |

Source

|

| Record name | 5-[(4-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338393-13-8 |

Source

|

| Record name | 5-[(4-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

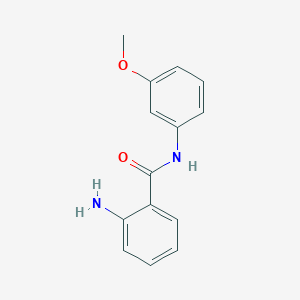

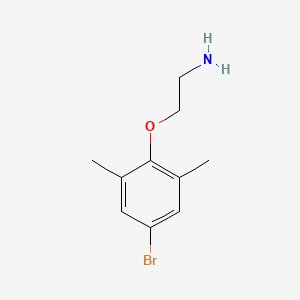

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

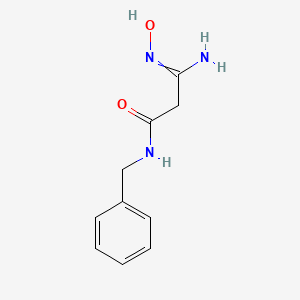

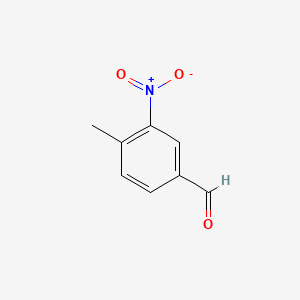

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

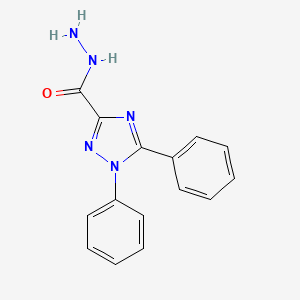

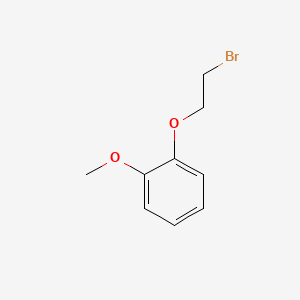

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)